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Blonanserin is a 4-phenyl-2-(1-piperazinyl) pyridine that acts as an antagonist at dopamine D2, D3, and serotonin 5-HT2A receptors (Kis = 0.14, 0.49, and 0.81 nM, respectively). It binds to 5-HT6 with a Ki value of 11.7 nM and demonstrates relatively low affinity for 5-HT2C (Ki = 26.4 nM), adrenergic α1 (Ki = 26.7 nM), histamine H1 (Ki = 765 nM), and muscarinic M1 receptors (Ki = 100 nM). Blonanserin was developed in Japan as a novel antipsychotic that displays 20- and 94-fold higher affinity for D2 receptors compared to haloperidol and risperidone, respectively.
Blonanserin is an organic molecular entity.
Blonanserin is an atypical antipsychotic approved in Japan in January, 2008. It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension. As a second-generation (atypical) antipsychotic, it is significa...